
(1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an indene core with an ethyl ester and an amino group, makes it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.
Formation of the Indene Core: The indene core is formed through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via reductive amination, using reagents like sodium cyanoborohydride.
Esterification: The final step involves esterification with ethyl chloroformate under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines.
科学的研究の応用
(1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
(1S,2S)-1-アミノ-2,3-ジヒドロ-1H-インデン-2-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を含みます。アミノ基は酵素の活性部位と水素結合を形成することができ、インデンコアは疎水性相互作用を提供します。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物:
(1R,2R)-1-アミノ-2,3-ジヒドロ-1H-インデン-2-カルボン酸エチル: この化合物のエナンチオマーで、類似しているが異なる生物学的活性を持っています。
インデン誘導体: インデンコアが類似しているが、官能基が異なる化合物。
独自性: (1S,2S)-1-アミノ-2,3-ジヒドロ-1H-インデン-2-カルボン酸エチルは、その特定の立体化学と官能基によって、その類似体とは異なる反応性と生物学的特性を持つため、ユニークです。
類似化合物との比較
(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: The enantiomer of the compound, with similar but distinct biological activities.
Indene Derivatives: Compounds with similar indene cores but different functional groups.
Uniqueness: (1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties compared to its analogs.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m0/s1 |
InChIキー |
GOHUUMRCILRIOW-WDEREUQCSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CC2=CC=CC=C2[C@H]1N |
正規SMILES |
CCOC(=O)C1CC2=CC=CC=C2C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


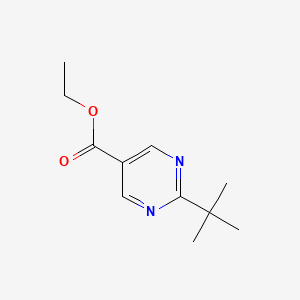
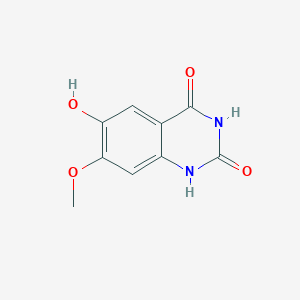

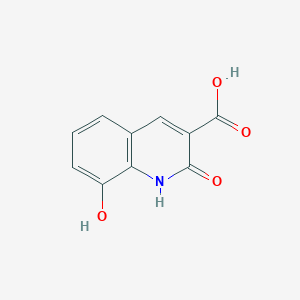
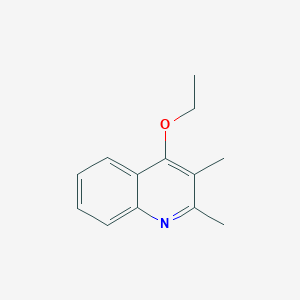
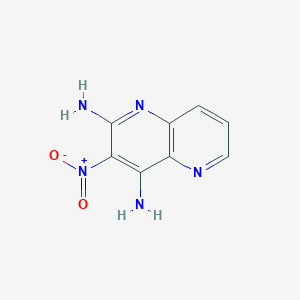

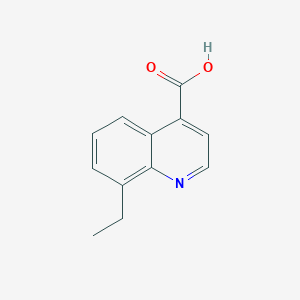


![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
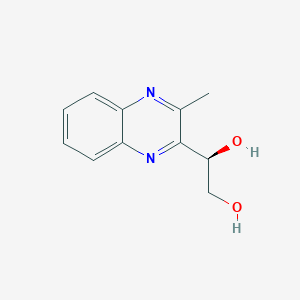
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
